

An In-depth Technical Guide to 3-Ethylbiphenyl: Structure, Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Ethylbiphenyl

Cat. No.: B036059

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Abstract

3-Ethylbiphenyl is an aromatic hydrocarbon belonging to the biphenyl class of compounds, characterized by two phenyl rings linked by a single carbon-carbon bond with an ethyl substituent at the meta-position of one ring. This guide provides a comprehensive technical overview of **3-Ethylbiphenyl**, covering its fundamental chemical and physical properties, established synthetic methodologies, spectroscopic signature, chemical reactivity, and safety protocols. We delve into the causality behind synthetic choices, such as the preference for palladium-catalyzed cross-coupling reactions, and explore the molecule's reactivity in the context of electrophilic aromatic substitution. This document is intended to serve as a foundational resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing both theoretical insights and practical, field-proven protocols.

Introduction: Understanding the Biphenyl Scaffold

Biphenyl and its derivatives are a cornerstone in modern organic chemistry and materials science. The unique electronic and structural properties of the biphenyl moiety—arising from the conjugated system across two phenyl rings—make it a privileged scaffold in the design of liquid crystals, advanced polymers, and biologically active molecules. The rotational freedom around the central C-C bond allows for conformational flexibility, which can be critical for molecular recognition in biological systems.

3-Ethylbiphenyl (CAS: 5668-93-9) is a specific, non-symmetrical derivative. The introduction of an ethyl group at the 3-position breaks the symmetry of the parent biphenyl molecule, influencing its physical properties like melting and boiling points and modulating its chemical reactivity. The ethyl group, being a weak electron-donating group, subtly alters the electronic landscape of the substituted ring, thereby directing the regioselectivity of further chemical transformations. Understanding these nuances is critical for its effective utilization as a synthetic intermediate.

Chemical Identity and Physicochemical Properties

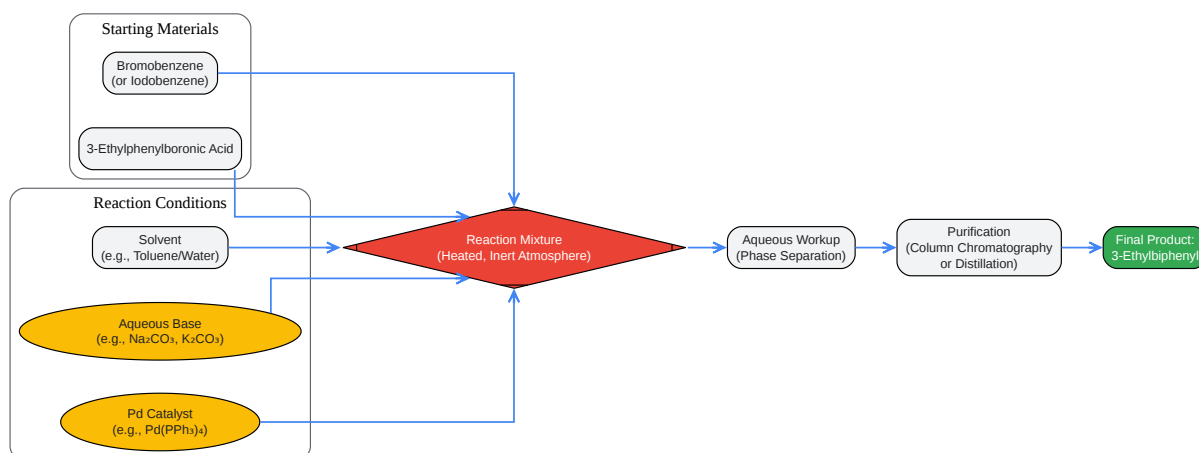
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. These properties dictate the conditions required for its storage, handling, and application in reactions.

Nomenclature and Structure

The compound is systematically named based on IUPAC conventions, though several synonyms are used in commercial and laboratory settings.^{[1][2]}

Identifier	Value
IUPAC Name	1-ethyl-3-phenylbenzene ^[1]
Synonyms	3-Ethyl-1,1'-biphenyl, m-ethylbiphenyl ^{[3][4]}
CAS Number	5668-93-9 ^{[2][5]}
Molecular Formula	C ₁₄ H ₁₄ ^{[1][2]}
Molecular Weight	182.26 g/mol ^{[1][6]}
InChIKey	HUXKTWJQSHBZIV-UHFFFAOYSA-N ^{[2][5]}

The structure consists of two phenyl rings connected at the 1 and 1' positions, with an ethyl group (-CH₂CH₃) attached to the 3-position of one ring.



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